2-Butyl-3-methoxy-N-(3-methylbutyl)-2H-indazole-6-carboxamide
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Overview
Description
2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the chemical formula C18H27N3O2, has a molecular weight of 317.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.
Substitution Reactions: The butyl and isopentyl groups are introduced through substitution reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Carboxamide Formation: The carboxamide group is formed by reacting the indazole derivative with an appropriate amine under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole core or the alkyl side chains using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the indazole core.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indazole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxylate
- 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxylic acid
- 2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide derivatives
Uniqueness
2-Butyl-N-isopentyl-3-methoxy-2H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to other indazole derivatives. Its combination of butyl, isopentyl, and methoxy groups, along with the carboxamide functionality, makes it a versatile compound for various applications.
Properties
CAS No. |
919107-04-3 |
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Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-butyl-3-methoxy-N-(3-methylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C18H27N3O2/c1-5-6-11-21-18(23-4)15-8-7-14(12-16(15)20-21)17(22)19-10-9-13(2)3/h7-8,12-13H,5-6,9-11H2,1-4H3,(H,19,22) |
InChI Key |
ZFXKFYFXCAJXOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC(C)C)OC |
Origin of Product |
United States |
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